![molecular formula C106H178N40O32S7 B582968 omega-Conotoxin-mviic CAS No. 147794-23-8](/img/structure/B582968.png)
omega-Conotoxin-mviic
Overview
Description
Omega-Conotoxin-MVIIC (ω-Conotoxin-MVIIC) is a conotoxin that has been isolated from the venom of the cone Conus magus . It is a blocker of P/Q (IC50=35 nM) and N-type calcium channels .
Synthesis Analysis
An efficient synthesis of an alkylphenyl ether-based peptidomimetic, which mimics three key amino acids of omega-conotoxin MVIIA, has been described . This compound may provide an entry to the design of low molecular weight antagonists of N-type neuronal calcium channels .Molecular Structure Analysis
The solution structure of the P- and Q-type Ca2+ channel blocker, omega-conotoxin MVIIC, has been determined by 1H-NMR and simulated annealing calculations .Chemical Reactions Analysis
Omega-conotoxin MVIIC has been shown to attenuate neuronal apoptosis in vitro and improve significant recovery after spinal cord injury in vivo in rats . The spinal cord slices subjected to a pretreatment with MVIIC showed a cell protection with a reduction of dead cells in 24.34% and of caspase-3-specific protease activation .Physical And Chemical Properties Analysis
Omega-Conotoxin-MVIIC has a molecular formula of C106H178N40O32S7 and a molecular weight of 2749.3 g/mol .Scientific Research Applications
Chronic and Neuropathic Pain:
- Prialt (synthetic omega-conotoxin MVIIA) was the first omega-conotoxin approved by the FDA for human use in pain management .
Pharmacology
- Omega-conotoxin MVIIC serves as a pharmacological reagent for investigating synaptic transmission in the mammalian nervous system .
Blood-Brain Barrier (BBB) Crossing
Molecular Evolution Studies
Mechanism of Action
Target of Action
Omega-Conotoxin MVIIC, a peptide toxin originally isolated from Conus magus snail venom, specifically targets the N-type voltage-gated calcium (CaV) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and synaptic integration .
Mode of Action
Omega-Conotoxin MVIIC acts by physically occluding the channel pore of the N-type CaV channels . This blockage inhibits the flow of calcium ions (Ca2+) through these channels, thereby disrupting the normal functioning of the cell . The toxin’s binding kinetics can show slow dissociation rates, leading to a poorly reversible blockage and long-term inhibition .
Biochemical Pathways
The primary biochemical pathway affected by Omega-Conotoxin MVIIC is the calcium signaling pathway. By blocking the N-type CaV channels, the toxin prevents the influx of calcium ions into the cell. This disruption can affect downstream cellular processes that rely on calcium signaling, such as neurotransmitter release and muscle contraction .
Pharmacokinetics
Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are significantly influenced by the method of administration .
Result of Action
The primary result of Omega-Conotoxin MVIIC’s action is the inhibition of pain signals. By blocking the N-type CaV channels, the toxin can disable nerves that transmit pain signals . This makes it a potent analgesic, with some studies suggesting it is 100 to 1,000 times more potent than morphine .
Action Environment
The action of Omega-Conotoxin MVIIC can be influenced by various environmental factors. For instance, the toxin’s ability to cross the blood-brain barrier (BBB) is limited, which can affect its efficacy in the central nervous system (CNS) . Strategies such as the fusion of the toxin with the tat-transducing domain have been shown to enhance its ability to cross the bbb, thereby improving its analgesic efficiency .
Safety and Hazards
properties
IUPAC Name |
2-[(1R,4S,7S,10S,13S,16S,19S,22R,27R,30S,36S,39S,45R,48S,54S,57R,62R,65S,71S,77S,83S)-62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-[(1R)-1-hydroxyethyl]-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVUTHWUIUXZBY-QLANQDRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H178N40O32S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2749.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147794-23-8 | |
Record name | omega-Conotoxin-mviic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147794238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | hghgfhdf | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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